Spectroscopic Characterization of N-[(E)-(dimethylamino)methylidene]thiourea: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Spectroscopic Characterization of N-[(E)-(dimethylamino)methylidene]thiourea: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Introduction & Chemical Context
N-[(E)-(dimethylamino)methylidene]thiourea (CAS 83490-20-4), commonly referred to as (E)-dimethylaminomethylenethiourea, is a highly versatile enamine-thiourea building block[1]. With the chemical formula C₄H₉N₃S, it is widely utilized in the synthesis of nitrogen- and sulfur-rich heterocyclic scaffolds. These include triazepines, pyrimidines, and thiazoles, which serve as critical intermediates in modern drug development—most notably in the synthesis of MrgprX2 antagonists for the treatment of inflammatory skin disorders like atopic dermatitis[2].
Accurate spectroscopic characterization of this intermediate is paramount. False positives in structural validation at this stage can lead to catastrophic failures in downstream multi-step syntheses. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic profile, alongside field-proven, self-validating experimental protocols designed for rigorous quality control.
Structural Dynamics & Mechanistic Rationale
To correctly interpret the spectra of N-[(E)-(dimethylamino)methylidene]thiourea, one must first understand its structural dynamics. The molecule—represented as (CH₃)₂N-CH=N-C(=S)NH₂—exhibits profound resonance stabilization.
The lone pair on the dimethylamino nitrogen delocalizes into the C=N bond, imparting partial double-bond character to the N-CH bond. This restricted rotation is the primary causal factor for the magnetic inequivalence of the two methyl groups observed in the ¹H NMR spectrum[2]. Furthermore, the thiourea moiety exhibits restricted rotation around the C-N bond due to resonance with the highly polarizable C=S group. This phenomenon renders the two protons of the terminal primary thioamide (-NH₂) chemically and magnetically inequivalent in non-exchanging solvents like DMSO-d₆[2].
Spectroscopic Data Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is a textbook example of restricted rotation effects in organic molecules.
Table 1: ¹H NMR Assignments (250 MHz, DMSO-d₆) [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |
|---|---|---|---|---|
| 8.61 | Singlet (s) | 1H | CH=N (Methine) | Highly deshielded by the adjacent imine nitrogen and the electron-withdrawing thiourea system. |
| 8.17 | Singlet (s) | 1H | NH (Thioamide) | Downfield proton of the primary thioamide; restricted rotation prevents signal averaging. |
| 7.90 | Singlet (s) | 1H | NH (Thioamide) | Upfield proton of the primary thioamide. |
| 3.13 | Singlet (s) | 3H | N-CH₃ | Methyl group trans to the thiourea moiety (enamine restricted rotation). |
| 3.02 – 2.95 | Multiplet (m) | 3H | N-CH₃ | Methyl group cis to the thiourea moiety; experiences different anisotropic shielding. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups, specifically confirming the integrity of the thioamide and methylidene linkages.
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment | Structural Rationale |
|---|---|---|---|---|
| 3280, 3150 | Strong | Doublet (broad) | N-H stretch (asym/sym) | Primary thioamide NH₂ vibrations; broadening is due to intermolecular hydrogen bonding in the solid state. |
| 1615 | Strong | Sharp | C=N stretch | Methylidene linkage; frequency is lowered slightly due to conjugation with the dimethylamino lone pair. |
| 1420 | Medium | Sharp | C-N stretch | Thioamide II band; represents a strongly coupled mixed vibration of N-H bending and C-N stretching. |
| 1080 | Medium | Sharp | C=S stretch | Thioamide I band; characteristic of the highly polarizable thiocarbonyl group. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
In positive ion mode (+ESI), the compound readily protonates at the basic imine nitrogen, yielding a highly stable molecular ion.
Table 3: ESI-LC-MS Positive Mode Data
| Ion Species | m/z Value | Relative Abundance | Assignment / Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 132.06 | 100% (Base Peak) | Protonated molecular ion (Calculated for C₄H₁₀N₃S⁺). |
| Fragment 1 | 115.03 | Moderate | Loss of ammonia (-17 Da) from the terminal thioamide group. |
| Fragment 2 | 98.05 | Moderate | Loss of hydrogen sulfide (-34 Da), a hallmark fragmentation of thiourea derivatives. |
| Fragment 3 | 87.00 | Low | Loss of dimethylamine (-45 Da) via cleavage of the enamine C-N bond. |
Caption: ESI-MS positive mode fragmentation pathways of the protonated molecular ion.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate internal validation checks. Do not proceed to data interpretation if a protocol fails its validation step.
Protocol A: NMR Acquisition
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Sample Preparation: Dissolve 10–15 mg of the crystalline compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Causality: DMSO-d₆ is specifically chosen because it disrupts intermolecular hydrogen bonding, providing much sharper peaks for the thioamide protons compared to CDCl₃. TMS provides a reliable zero-point calibration.
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Instrument Tuning: Tune and match the NMR probe to the exact resonance frequency of ¹H (e.g., 250 MHz)[2]. Shim the magnetic field (Z1-Z5) using the deuterium lock signal of the DMSO to ensure peak symmetry.
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Acquisition: Execute a standard ¹H 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
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System Validation: Before assigning analyte peaks, verify that the residual DMSO pentet is centered exactly at 2.50 ppm and the water peak is present at ~3.33 ppm. This validates the chemical shift referencing.
Protocol B: FT-IR Spectroscopy (ATR Method)
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Background Collection: Collect a background spectrum of the empty diamond ATR crystal using 32 scans at a resolution of 4 cm⁻¹.
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Causality: Background subtraction is critical to remove atmospheric water vapor and CO₂, which will otherwise mask the critical N-H and C=N stretching regions.
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Sample Loading: Place 2–3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
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Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
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System Validation: Verify the baseline is flat. A sloping baseline indicates poor crystal contact or excessive scattering, requiring the sample to be re-loaded and re-pressed.
Protocol C: ESI-LC-MS Analysis
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Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.
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Causality: Formic acid acts as a potent proton source, heavily favoring the formation of the [M+H]⁺ ion in positive ESI mode while simultaneously improving chromatographic peak shape.
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Chromatography: Inject 2 µL onto a Kinetex Core-shell C18 column (2.1 mm x 50 mm, 5 µm) maintained at 40 °C[3]. Run a rapid gradient from 5% to 100% Acetonitrile (with 0.1% FA) over 1.2 minutes[3].
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Mass Detection: Operate the mass spectrometer (e.g., Waters Quattro Premier XE) in positive electrospray ionization (+ESI) mode[3]. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
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System Validation: Run a blank injection (solvent only) immediately prior to the sample. The absence of a peak at m/z 132.06 in the blank validates that the system is free from carryover contamination.
Caption: Spectroscopic validation workflow for N-[(E)-(dimethylamino)methylidene]thiourea.
References
- (E)-N-(Dimethylamino)methylenethiourea - Enamine. Source: enamine.net.
- US20250057816A1 - MrgprX2 Antagonists for the Treatment of Inflammatory Disorders. Source: google.com (Patents).
- WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders. Source: google.com (Patents).
Sources
- 1. (E)-N-(Dimethylamino)methylenethiourea - Enamine [enamine.net]
- 2. US20250057816A1 - MrgprX2 Antagonists for the Treatment of Inflammatory Disorders - Google Patents [patents.google.com]
- 3. WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders - Google Patents [patents.google.com]
